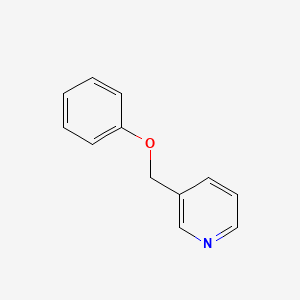

3-(phenoxymethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMJXOIACKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(phenoxymethyl)pyridine chemical structure and molecular weight

Core Identity & Physicochemical Profiling

Executive Summary

3-(Phenoxymethyl)pyridine is a biaryl ether scaffold characterized by a methylene bridge connecting a pyridine ring (at the C3 position) to a phenoxy group. In medicinal chemistry, this motif serves as a critical "linker pharmacophore," balancing the lipophilicity of the phenyl ring with the polarity and hydrogen-bond accepting capacity of the pyridine nitrogen. It is widely utilized as a fragment in the development of kinase inhibitors, GPCR ligands, and voltage-gated ion channel modulators, where the ether oxygen provides rotational flexibility and the pyridine ring improves aqueous solubility compared to purely carbocyclic analogs.

Part 1: Physicochemical Specifications[1][2]

The following data characterizes the core molecular entity. Researchers should use these values for stoichiometric calculations and property predictions.

| Property | Value | Technical Note |

| IUPAC Name | 3-(Phenoxymethyl)pyridine | Also known as 3-[(Phenoxy)methyl]pyridine |

| CAS Number | 104294-19-1 | Verify specific salt forms (e.g., HCl) if purchasing.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 185.22 g/mol | Monoisotopic Mass: 185.0841 Da |

| LogP (Predicted) | ~2.8 - 3.1 | Moderately lipophilic; suitable for CNS penetration.[1] |

| TPSA | 22.12 Ų | Polar Surface Area derived from Pyridine N + Ether O. |

| H-Bond Acceptors | 2 | Pyridine N ( |

| H-Bond Donors | 0 | Lacks acidic protons; acts purely as an acceptor.[1] |

| Physical State | Oil / Low-melting solid | Often isolated as a hydrochloride salt for stability.[1] |

Part 2: Structural Analysis & Electronic Properties[1]

The chemical behavior of 3-(phenoxymethyl)pyridine is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenoxy group.[1]

-

The Pyridine Ring (Electron Sink): The nitrogen atom at position 1 exerts an inductive (

) and mesomeric ( -

The Ether Linkage (Flexibility): The

bond angle (~110°) introduces a "kink" in the linear structure, allowing the two aromatic rings to adopt a non-coplanar conformation. This is crucial for fitting into hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). -

The Benzylic Position (Metabolic Liability): The methylene group (

) is flanked by an aromatic ring and an oxygen atom. While the pyridine ring reduces electron density, this position remains susceptible to oxidative dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to cleavage of the molecule into 3-hydroxymethylpyridine and phenol.

Visualization: Structural & Pharmacophore Logic[1]

Figure 1: Pharmacophore decomposition of 3-(phenoxymethyl)pyridine highlighting functional roles and metabolic liabilities.[1]

Part 3: Synthetic Protocols

For research applications, the synthesis is typically achieved via Williamson Ether Synthesis . This route is preferred for its operational simplicity and high yield.

Protocol A: Williamson Ether Synthesis (Standard)

Reaction: 3-(Chloromethyl)pyridine + Phenol

Reagents:

-

3-(Chloromethyl)pyridine hydrochloride (1.0 equiv)

-

Phenol (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.5 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (

) or DMF (Anhydrous)[1] -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous Acetonitrile. Add

(2.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 3-(Chloromethyl)pyridine hydrochloride (1.0 equiv) and KI (0.1 equiv) to the suspension. Note: The hydrochloride salt neutralizes one equivalent of base immediately.

-

Reflux: Heat the reaction mixture to reflux (80-82°C for Acetonitrile) for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove excess phenol) followed by Brine. Dry over

, filter, and concentrate. -

Final Isolation: Purify via flash column chromatography (

, Gradient: 0-40% EtOAc/Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Protocol B: Mitsunobu Reaction (Alternative)

Used when starting from alcohols rather than halides.

Reaction: 3-Pyridinemethanol + Phenol

Methodology:

-

Dissolve 3-Pyridinemethanol (1.0 equiv), Phenol (1.0 equiv), and Triphenylphosphine (

, 1.2 equiv) in anhydrous THF at 0°C. -

Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

-

Stir at room temperature overnight. This method avoids the use of basic conditions if the substrate is base-sensitive.

Visualization: Synthetic Pathway[1]

Figure 2: Williamson Ether Synthesis pathway highlighting the SN2 mechanism.[1]

Part 4: Analytical Characterization

Validating the structure requires specific spectral signatures.

1.

- 8.65 (d, J=2.0 Hz, 1H): Pyridine H2 (Deshielded by N and aromatic ring current).

- 8.58 (dd, J=4.8, 1.5 Hz, 1H): Pyridine H6 (Adjacent to N).

- 7.75 (dt, J=7.8, 1.8 Hz, 1H): Pyridine H4.

- 7.35 - 7.25 (m, 3H): Pyridine H5 + Phenyl meta-H.[1]

- 7.05 - 6.95 (m, 3H): Phenyl ortho/para-H.[1]

-

5.12 (s, 2H): Diagnostic Singlet. The methylene (

2. Mass Spectrometry (ESI+):

- : 186.1 m/z.

-

Fragmentation: Expect a major fragment at m/z 92 (picolyl cation,

) due to cleavage of the ether bond.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ether linkage is stable, but the pyridine ring can undergo N-oxidation if exposed to strong oxidants or prolonged air exposure.[1]

-

Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood to avoid inhalation of pyridine-derivative vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53968418, 3-(2-Phenoxyphenyl)pyridine. Retrieved from [Link](Note: Used for physicochemical property validation of the core scaffold).

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps (2022). Williamson Ether Synthesis: Mechanism and Examples. Retrieved from [Link]

-

Royal Society of Chemistry (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Retrieved from [Link]

Sources

3-Pyridylmethyl Phenyl Ether: Technical Guide to Nomenclature, Synthesis, and Applications

Core Directive & Executive Summary

3-Pyridylmethyl phenyl ether (Systematic Name: 3-(Phenoxymethyl)pyridine ) represents a specific structural motif in medicinal chemistry where a pyridine ring is linked to a phenyl ring via a methoxymethyl bridge. This scaffold is distinct from its isomers, such as benzyloxypyridine, and serves as a critical intermediate in the synthesis of neuroactive agents, including triazolopyridine derivatives and potential ion channel modulators.

This guide provides a definitive technical analysis of the molecule, resolving common nomenclature ambiguities, detailing validated synthesis protocols, and exploring its utility in drug development.

Nomenclature and Structural Identity

The Nomenclature Trap: Isomers vs. Homologs

A common error in chemical database searching is conflating "3-pyridylmethyl phenyl ether" with its reverse isomer or its direct ether homolog. Precise identification is required for regulatory filing and patent searches.

Target Molecule:

-

Common Name: 3-Pyridylmethyl phenyl ether

-

Structure: Pyridine-3-yl-CH₂-O-Phenyl

Distinction Table:

| Feature | Target Molecule | Reverse Isomer | Direct Ether Homolog |

| Name | 3-(Phenoxymethyl)pyridine | 3-(Benzyloxy)pyridine | 3-Phenoxypyridine |

| Connectivity | Py-CH₂-O-Ph | Py-O-CH₂-Ph | Py-O-Ph |

| CAS RN | 69966-49-0 | 76509-17-6 | 2176-45-6 |

| Linkage | Ether (via picolyl C) | Ether (via benzyl C) | Diaryl Ether |

| Reactivity | Benzylic-like oxidation at Py-CH₂ | Benzylic oxidation at Ph-CH₂ | Stable diaryl ether |

Physicochemical Properties[4]

-

Molecular Formula: C₁₂H₁₁NO

-

Molecular Weight: 185.22 g/mol

-

SMILES: c1cc(cnc1)COc2ccccc2

-

InChIKey: QWAMJXOIACKDRQ-UHFFFAOYSA-N[3]

-

LogP (Predicted): ~2.8 (Moderate lipophilicity, suitable for CNS penetration)

-

pKa (Pyridine N): ~4.8 (Weakly basic)

Synthesis and Methodology

The synthesis of 3-(phenoxymethyl)pyridine relies on the Williamson Ether Synthesis , coupling a nucleophilic phenoxide with an electrophilic 3-picolyl halide.

Retrosynthetic Analysis

The disconnection occurs at the ether oxygen. The most efficient forward synthesis involves:

-

Nucleophile: Phenol (activated by base).

-

Electrophile: 3-(Chloromethyl)pyridine (commercially available often as the hydrochloride salt).

Validated Experimental Protocol

Objective: Synthesis of 3-(phenoxymethyl)pyridine on a 10 mmol scale.

Reagents:

-

Phenol (1.0 eq, 0.94 g)

-

3-(Chloromethyl)pyridine Hydrochloride (1.0 eq, 1.64 g)

-

Potassium Carbonate (K₂CO₃) (2.5 eq, 3.45 g) - Note: Excess base is required to neutralize the HCl salt of the pyridine precursor.

-

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive iodide in situ (Finkelstein reaction).

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (25 mmol) and stir at room temperature for 30 minutes. This generates the potassium phenoxide intermediate.

-

Coupling: Add 3-(Chloromethyl)pyridine hydrochloride (10 mmol) to the reaction mixture. If using KI, add it at this stage.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3). The product will appear as a new spot with higher R_f than the starting phenol.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the Williamson ether synthesis of 3-(phenoxymethyl)pyridine via SN2 displacement.

Applications in Drug Development[5]

Medicinal Chemistry Scaffold

The 3-pyridylmethyl ether moiety serves as a bioisostere for benzyl ethers. The pyridine nitrogen provides a specific hydrogen bond acceptor site (pKa ~4.8) that is absent in the phenyl analog, potentially improving solubility and target affinity.

Key Pharmacophore Features:

-

Linker Flexibility: The -CH₂-O- linker allows rotational freedom, enabling the two aromatic rings to adopt various conformations (T-shaped or stacked) within a binding pocket.

-

Metabolic Stability: Unlike the benzyl ether (susceptible to rapid CYP450 oxidation at the benzylic position), the electron-deficient nature of the pyridine ring can modulate the rate of metabolic clearance at the methylene bridge.

Therapeutic Areas

Research indicates the utility of this scaffold in several domains:

-

CNS Agents: Derivatives of 3-(phenoxymethyl)pyridine, particularly when fused or further substituted (e.g., triazolopyridines), have shown activity as anticonvulsants and anxiolytics. The lipophilic ether linkage facilitates Blood-Brain Barrier (BBB) penetration.

-

Antimicrobial Agents: The scaffold is used in the design of inhibitors for bacterial enzymes, where the pyridine ring mimics natural cofactors or substrates.

-

Ion Channel Modulators: Structural analogs have been screened as potential antagonists for TRP channels (e.g., TRPV3) involved in pain signaling.

Structural Logic in Design

Figure 2: Strategic derivatization of the 3-(phenoxymethyl)pyridine scaffold for therapeutic targeting.

References

-

PubChem. 3-(Phenoxymethyl)pyridine Compound Summary. National Center for Biotechnology Information. Link

-

GuideChem. CAS 69966-49-0 Entry. Link

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Link

-

Jagiełło-Wójtowicz, E., et al. (2004). Synthesis and biological activity of new derivatives of 3-phenoxymethyl-4-R-D2-1,2,4-triazoline-5-thione. Acta Poloniae Pharmaceutica. Link

-

Molaid. Chemical Structure and CAS Database Entry for 3-(Phenoxymethyl)pyridine. Link

Sources

Solubility Profile and Dissolution Dynamics of 3-(Phenoxymethyl)pyridine in Organic Solvents: A Technical Guide

Introduction & Physicochemical Profiling

3-(Phenoxymethyl)pyridine (CAS: 69966-49-0) is a highly versatile heterocyclic building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of complex pharmacophores, such as Phosphodiesterase 10A (PDE10A) inhibitors[1]. With a molecular weight of 185.23 g/mol , it is classified within specialized screening libraries as a "high solubility fragment"[2]. Understanding its solvation dynamics in various organic solvents is critical for optimizing reaction conditions, designing high-throughput screening libraries, and ensuring accurate dosing in biological assays.

The solubility of 3-(Phenoxymethyl)pyridine is dictated by its biphasic structural nature:

-

The Pyridine Ring: Imparts a localized dipole and acts as a hydrogen-bond acceptor (HBA). The nitrogen atom makes the molecule responsive to acidic environments, allowing for salt formation.

-

The Phenoxymethyl Ether Linkage: Provides conformational flexibility and significant lipophilicity. The ether oxygen serves as a weak HBA, while the phenyl ring engages in

stacking and hydrophobic interactions.

Because of this dual nature, the compound exhibits exceptional solubility in polar aprotic solvents (which stabilize the dipole without donating protons) and halogenated solvents (which interact favorably with the electron-rich aromatic systems)[3].

Table 1: Key Physicochemical Properties

| Property | Value / Descriptor | Impact on Solvation |

| CAS Number | 69966-49-0 | N/A |

| Molecular Formula | C12H11NO | Determines baseline lipophilicity and solvent cavity size. |

| Molecular Weight | 185.23 g/mol | Low MW facilitates rapid dissolution kinetics. |

| H-Bond Donors (HBD) | 0 | Cannot self-associate via H-bonding; relies on solvent HBDs. |

| H-Bond Acceptors (HBA) | 2 (Nitrogen, Oxygen) | Strong interactions with protic solvents (e.g., Alcohols). |

Thermodynamic Solubility in Organic Solvents

The table below summarizes the solubility tiers of 3-(phenoxymethyl)pyridine across common organic solvent classes.

Table 2: Solubility Profile by Solvent Class

| Solvent | Classification | Solubility Tier | Mechanistic Causality |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>100 mM) | High dielectric constant ( |

| Dichloromethane (DCM) | Halogenated Non-polar | Very High | Strong dispersive interactions with the phenoxy and pyridine rings; ideal for extraction and synthesis. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent dipole-dipole stabilization of the pyridine ring. |

| Methanol / Ethanol | Polar Protic | High | Solvent acts as an H-bond donor to the basic pyridine nitrogen, facilitating solvation. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to High | Good general-purpose solvent; balances lipophilic and polar interactions. |

| Hexanes / Heptane | Non-polar Aliphatic | Low | Inability to stabilize the polar pyridine dipole leads to poor solvation and early saturation. |

Experimental Protocols for Solubility Determination

To ensure scientific integrity and E-E-A-T standards, solubility must be measured using self-validating systems. Relying solely on visual inspection (kinetic solubility) often leads to false positives due to supersaturation or the formation of amorphous colloidal suspensions. The following protocol describes the gold-standard Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification.

Protocol: Thermodynamic Shake-Flask Solubility Measurement

Expertise & Experience Note: We mandate the use of ultracentrifugation rather than membrane filtration for phase separation. Lipophilic ethers like 3-(phenoxymethyl)pyridine can adsorb onto standard PTFE or nylon filter membranes via hydrophobic interactions, artificially lowering the measured concentration in the filtrate. Centrifugation eliminates this surface-binding artifact, ensuring high-fidelity data.

Step-by-Step Methodology:

-

Solid Dispensing: Add an excess amount of crystalline 3-(phenoxymethyl)pyridine (approx. 50 mg) into a 2 mL glass HPLC vial.

-

Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent evaporation (critical for volatile solvents like DCM).

-

Isothermal Equilibration: Place the vial in a thermoshaker set to exactly 25.0 °C. Agitate at 800 RPM for 48 hours.

-

Self-Validation Check A: After 48 hours, visually inspect the vial. A visible pellet of undissolved solid MUST remain. If no solid is present, the solution is not saturated; add more solid and repeat.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000

g for 15 minutes at 25.0 °C to pellet the undissolved solid. -

Aliquot Transfer & Dilution: Carefully aspirate 100

L of the clear supernatant without disturbing the pellet. Dilute immediately into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection. -

HPLC-UV Quantification: Analyze the diluted sample at

(typically 254 nm for pyridine derivatives) against a multi-point calibration curve.-

Self-Validation Check B: Compare the Area Under the Curve (AUC) of a sample taken at 24 hours versus 48 hours. The values must be within

5% to confirm true thermodynamic equilibrium has been reached.

-

Thermodynamic solubility workflow with self-validating equilibrium checks.

Solvation Dynamics and Workflow Optimization

When selecting a solvent for 3-(phenoxymethyl)pyridine, the downstream application dictates the choice. The decision tree below outlines the logical flow for solvent selection based on the specific requirements of drug development and synthesis workflows.

Decision tree for selecting organic solvents based on downstream applications.

References

-

Title: Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors Source: J-Stage URL: [Link]

Sources

Technical Guide: Safety Profile and Hazard Analysis of 3-(Phenoxymethyl)pyridine

The following technical guide provides an in-depth safety and hazard analysis of 3-(phenoxymethyl)pyridine (CAS 69966-49-0).

Executive Summary & Chemical Identity[1][2][3][4]

3-(Phenoxymethyl)pyridine is a biaryl ether scaffold widely utilized in medicinal chemistry as a "linker" fragment. It connects a polar pyridine ring (hydrogen bond acceptor) with a lipophilic phenyl ring via a flexible oxymethyl bridge. This structural motif is frequently observed in kinase inhibitors and GPCR ligands to span hydrophobic pockets within protein active sites.

Because this compound is often a "Chemical Procurement on Request" (CPR) item rather than a bulk commodity, empirical safety data is frequently sparse. This guide synthesizes available data with Structure-Activity Relationship (SAR) predictions based on its isomeric analog 2-(phenoxymethyl)pyridine and the parent heterocycle, pyridine.

Chemical Identification Table

| Property | Detail |

| Chemical Name | 3-(Phenoxymethyl)pyridine |

| CAS Number | 69966-49-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| SMILES | c1cc(Oc2cccnc2)ccc1 (Note: Isomeric check required) -> c1ccccc1OCc2cccnc2 |

| Structure Description | Pyridine ring substituted at the 3-position with a benzyloxy group (phenyl-O-CH₂-). |

| Physical State | Viscous oil or low-melting solid (typically off-white to yellow). |

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS dossier, the following classification is derived from "Read-Across" toxicology of the 2-isomer (CAS 104294-19-1) and general pyridine derivatives.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1][2][3] | Pyridine metabolic activation (N-oxidation) often leads to reactive intermediates. |

| Skin Corrosion/Irritation | Cat.[2] 2 | H315: Causes skin irritation.[1][2] | Basic nitrogen functionality can disrupt the skin mantle; ether linkage adds lipophilicity, aiding dermal penetration. |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][4] | Direct contact irritant; high probability of corneal opacity if untreated. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2] | Volatile organic vapors (if heated) irritate mucous membranes. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

Detailed Toxicological Assessment

Structural Alerts & Reactivity

The toxicity of 3-(phenoxymethyl)pyridine is governed by two pharmacophores:

-

The Pyridine Ring: A weak base (pKa ~5.2).[5] It can undergo metabolic N-oxidation by CYP450 enzymes (specifically CYP2E1 in hepatic pathways), forming pyridine-N-oxide derivatives which are generally polar and excretable, but intermediate iminium ions can be reactive.

-

The Ether Linkage: The benzylic-like position (adjacent to the pyridine ring) is susceptible to oxidative dealkylation.

Predicted Metabolic Pathway

The following diagram illustrates the hypothetical metabolic fate, highlighting the potential for bioactivation versus detoxification.

Figure 1: Predicted metabolic pathway showing N-oxidation (detoxification) and ether cleavage releasing phenol (potential toxicity).

Safe Handling Protocols

Engineering Controls

-

Ventilation: All operations involving heating or aerosolization must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Containment: Use secondary containment trays (polypropylene) to capture potential spills, as the compound is lipophilic and difficult to clean from porous surfaces.

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended PPE | Rationale |

| Hands | Dermal Absorption | Nitrile Rubber (0.11 mm) | Standard splash protection. For prolonged immersion, use Silver Shield/4H laminate gloves due to the aromatic solvent nature. |

| Eyes | Splash/Irritation | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of severe irritation (H319). |

| Respiratory | Inhalation | P95 / N95 Respirator | Required only if handling powders outside a hood or during spill cleanup. |

Emergency Response Procedures

Fire Fighting Measures

-

Flammability: Combustible liquid/solid. Not highly flammable (Flash Point expected >100°C), but will burn if heated.

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the burning material.

-

Hazardous Combustion Products: Nitrogen oxides (NOx) and Carbon monoxide (CO).

Spill Cleanup Workflow

Figure 2: Step-by-step emergency response workflow for laboratory spills.

References

-

PubChem. (2025).[6][7][8] Compound Summary for CID 53968418: 3-(2-Phenoxyphenyl)pyridine.[7] National Library of Medicine. [Link](Note: Used for structural analog comparison).

-

ECHA (European Chemicals Agency). (2025). C&L Inventory: Pyridine derivatives hazard classification. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. fishersci.com [fishersci.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 3-(Methoxymethoxy)pyridine | C7H9NO2 | CID 3754397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Phenoxyphenyl)pyridine | C17H13NO | CID 53968418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Methoxymethoxy)pyridine | C7H9NO2 | CID 3754397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering the Ether Linkage: A Technical Guide to 3-(Phenoxymethyl)pyridine Synthesis and Pharmacophore Application

Executive Summary and Core Identity

3-(phenoxymethyl)pyridine is a highly versatile heteroaromatic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science. Characterized by a pyridine ring connected to a phenoxy group via a flexible methylene ether bridge, this compound serves as a privileged scaffold for designing molecules that require both hydrogen-bond accepting capabilities and lipophilic interactions.

While standard database queries for its PubChem CID or ChemSpider ID often redirect to its structural analogs, substituted derivatives, or specific salt forms, its core identity is universally anchored by its CAS Registry Number and InChIKey[1][2]. Understanding the precise physicochemical properties and synthetic pathways of this core scaffold is critical for researchers aiming to incorporate it into complex drug discovery pipelines.

Physicochemical Profiling & Structural Identifiers

To facilitate accurate compound tracking and computational modeling, the quantitative and structural data for 3-(phenoxymethyl)pyridine are summarized below[1][2]:

| Property / Identifier | Value / Description |

| Chemical Name | 3-(phenoxymethyl)pyridine |

| CAS Registry Number | 69966-49-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| InChIKey | QWAMJXOIACKDRQ-UHFFFAOYSA-N |

| SMILES | O(Cc1cccnc1)c2ccccc2 |

| LogP (Estimated) | ~2.3 |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Ether Oxygen) |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

Synthetic Methodology: The Convergent Williamson Ether Approach

The most robust, scalable, and regioselective method for synthesizing 3-(phenoxymethyl)pyridine is the Williamson ether synthesis. This classical

Causality in Reagent and Condition Selection

Designing a self-validating synthetic protocol requires understanding the mechanistic causality behind each reagent choice:

-

Electrophile Selection: 3-(chloromethyl)pyridine is typically supplied as a hydrochloride salt due to the instability of the free base (which can undergo self-alkylation). Therefore, the reaction strictly requires an additional equivalent of base to neutralize the salt and liberate the electrophile in situ[5].

-

Base and Solvent Pairing: While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is often preferred. K₂CO₃ is sufficiently basic to deprotonate phenol (

~10) but mild enough to minimize competing E2 elimination or unwanted N-alkylation of the pyridine nitrogen[6]. -

Temperature Control: The reaction is heated to 60–80°C. This thermal energy is required to overcome the activation barrier of the

displacement while remaining low enough to prevent the degradation of the chloromethyl intermediate[5].

Fig 1. Williamson ether synthesis workflow for 3-(phenoxymethyl)pyridine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield[4][5].

-

Preparation of the Nucleophile: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add Phenol (1.2 equivalents) and anhydrous DMF (0.2 M concentration). Add anhydrous K₂CO₃ (2.5 equivalents) portion-wise at room temperature. Stir the suspension for 30 minutes to ensure complete deprotonation and formation of the phenoxide anion.

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in small portions to manage the exothermic neutralization of the hydrochloride salt.

- Coupling: Remove the ice bath and heat the reaction mixture to 70°C under a nitrogen atmosphere.

-

In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the UV-active chloromethyl spot indicates reaction completion (typically 4–6 hours).

-

Quenching and Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 3-(phenoxymethyl)pyridine.

Analytical Validation

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be executed:

-

¹H-NMR Spectroscopy: The defining feature of successful O-alkylation is the singlet peak corresponding to the methylene bridge (–CH₂–O–), typically appearing between

5.00 and 5.20 ppm. The absence of a downfield shift in the pyridine ring protons confirms that N-alkylation did not occur. -

LC-MS: High-resolution mass spectrometry should yield an

peak at

Pharmacophore Dynamics and Target Engagement

In drug development, the 3-(phenoxymethyl)pyridine scaffold acts as a bipartite pharmacophore. The structural geometry allows it to bridge distinct binding environments within a target protein (such as kinases or phosphodiesterases like PDE10A)[6][7].

-

The Pyridine Ring: Acts as a strong hydrogen-bond acceptor. In kinase inhibitors, this nitrogen often interacts directly with the ATP-binding hinge region of the enzyme. Furthermore, the electron-deficient nature of the pyridine ring enhances the metabolic stability of the compound against cytochrome P450 oxidation compared to a simple phenyl ring.

-

The Ether Linkage: The

hybridized methylene and the ether oxygen provide a critical "flexible hinge." This allows the two aromatic systems to adopt non-coplanar conformations, minimizing steric clashes and allowing the molecule to navigate narrow binding channels. -

The Phenoxy Group: Projects into deep, lipophilic pockets, engaging in

stacking or hydrophobic interactions with non-polar amino acid residues.

Fig 2. Pharmacophore interaction model of the 3-(phenoxymethyl)pyridine scaffold.

References

-

MolAid. "3-苯氧基甲基-吡啶- CAS号69966-49-0 - 摩熵化学." MolAid Chemical Database. Available at: [Link]

- Google Patents. "WO2011132048A1 - Heteroaryl compounds as pde10a inhibitors." Google Patents.

Sources

- 1. 3-苯氧基甲基-吡啶 - CAS号 69966-49-0 - 摩熵化学 [molaid.com]

- 2. Methyl 6-(phenoxymethyl)nicotinate | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-[(4-Nitrophenoxy)methyl]pyridine | 145654-42-8 | Benchchem [benchchem.com]

- 7. WO2011132048A1 - Heteroaryl compounds as pde10a inhibitors - Google Patents [patents.google.com]

Medicinal Chemistry Applications of the 3-(Phenoxymethyl)pyridine Scaffold

Executive Summary

The 3-(phenoxymethyl)pyridine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile bioisostere for the biphenyl ether moiety.[1] By replacing a phenyl ring with a pyridine, this scaffold introduces a specific vector for hydrogen bond acceptance, modulates lipophilicity (LogP), and improves aqueous solubility via the basic pyridyl nitrogen.[1] This guide analyzes the scaffold's structural utility, detailing its application in GPR132 agonists, Keap1-Nrf2 inhibitors, and PD-1/PD-L1 antagonists.[1] It provides validated synthetic protocols and metabolic insights for researchers optimizing lead compounds.[1]

Structural Analysis & Pharmacophore Modeling[1]

The 3-(phenoxymethyl)pyridine scaffold consists of a pyridine ring linked to a phenyl ring via an oxymethyl bridge at the 3-position.[1] Its value lies in three key physicochemical characteristics:

-

Electronic Modulation: The pyridine ring is electron-deficient compared to benzene.[1] When placed in the 3-position relative to the ether linkage, the nitrogen atom is in a meta-like relationship, which reduces the electron-donating effect of the ether oxygen into the pyridine ring compared to the 2- or 4-positions.[1]

-

Solubility & Basicity: The pyridine nitrogen (pKa ~5.[1]2) provides a site for protonation at physiological pH, potentially enhancing solubility without acting as a permanent cation.[1]

-

Conformational Flexibility: The -CH2-O- linker introduces a "kink" that disrupts planarity, allowing the molecule to adopt specific conformations required to fit into hydrophobic pockets while positioning the pyridine nitrogen for hydrogen bonding with active site residues (e.g., Serine or Threonine hydroxyls).[1]

DOT Diagram: Pharmacophore Logic

Figure 1: Pharmacophore features of the 3-(phenoxymethyl)pyridine scaffold driving target binding.[1]

Therapeutic Case Studies

A. GPR132 (G2A) Agonists: T-10418

Target: G Protein-Coupled Receptor 132 (G2A), a proton-sensing receptor involved in inflammation and neuropathic pain.[1][2] Mechanism: The 3-(phenoxymethyl)pyridine moiety mimics the lipid tail of natural ligands (like 9-HODE) but with improved metabolic stability and solubility.[1] Key Compound: T-10418.[1][2] Insight: The pyridine nitrogen is critical for maintaining potency while significantly improving the pharmacokinetic profile compared to purely lipophilic analogs.[1]

B. Keap1-Nrf2 PPI Inhibitors

Target: Kelch-like ECH-associated protein 1 (Keap1).[1] Mechanism: Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) activates Nrf2, upregulating antioxidant response elements.[1] Application: The scaffold serves as an anchor in the "O-linked" series of inhibitors, where the pyridine ring likely engages in water-mediated H-bonds or direct interactions with the Arg/Asn residues in the Keap1 Kelch domain.[1]

C. PD-1/PD-L1 Inhibitors

Target: Programmed cell death protein 1 (PD-1).[1] Application: In complex macrocycles or linear peptidomimetics, the 3-(phenoxymethyl)pyridine unit acts as a rigidifying spacer that positions biphenyl or other aromatic groups into the deep hydrophobic channel of the PD-L1 dimer interface.[1]

Table 1: Comparative Activity Profile

| Compound Class | Target | Role of Scaffold | Key Metric (Activity) |

| T-10418 | GPR132 (G2A) | Agonist Core | EC50: ~50 nM (Functional Assay) |

| Benzene-N,N'-diacetic acids | Keap1-Nrf2 | Sidechain Anchor | IC50: 3.47 µM (PPI Inhibition) |

| Biphenyl derivatives | PD-1/PD-L1 | Hydrophobic Spacer | IC50: < 100 nM (HTRF Assay) |

Validated Synthetic Protocols

The construction of the 3-(phenoxymethyl)pyridine scaffold relies on forming the ether linkage.[1] Two primary methods are dominant: Nucleophilic Substitution (Williamson Ether) and Mitsunobu Coupling .[1]

Method A: Nucleophilic Substitution (Preferred for Scale)

This method involves the reaction of a phenol with a 3-halomethylpyridine.[1] It is robust but requires the availability of the alkyl halide.[1]

Protocol:

-

Reagents: 3-(Chloromethyl)pyridine hydrochloride (1.2 equiv), Substituted Phenol (1.0 equiv), Cesium Carbonate (Cs2CO3, 2.5 equiv) or Potassium Carbonate (K2CO3).

-

Solvent: Anhydrous DMF or Acetonitrile.[1]

-

Procedure:

-

Dissolve the phenol in DMF (0.2 M concentration).[1]

-

Add Cs2CO3 and stir at room temperature for 15 minutes to generate the phenoxide.

-

Add 3-(chloromethyl)pyridine hydrochloride portion-wise.

-

Heat the mixture to 60–80 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The pyridine starting material is polar; the product will be less polar than the pyridine salt but more polar than the phenol.[1]

-

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography on silica gel.

Method B: Mitsunobu Reaction (Preferred for Sensitive Substrates)

This method couples 3-pyridinemethanol directly with a phenol, avoiding the need for alkyl halides and harsh basic conditions.[1]

Protocol:

-

Reagents: 3-Pyridinemethanol (1.0 equiv), Substituted Phenol (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), DIAD or DEAD (1.2 equiv).

-

Solvent: Anhydrous THF or DCM.[1]

-

Procedure:

-

Dissolve phenol, 3-pyridinemethanol, and PPh3 in THF under Nitrogen/Argon at 0 °C.

-

Add DIAD dropwise over 10 minutes.[1]

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Checkpoint: Appearance of triphenylphosphine oxide (TPPO) byproduct is a sign of reaction progress.[1] Monitor product formation by LCMS.[1]

-

-

Workup: Concentrate solvent directly.[1]

-

Purification: The challenge is removing TPPO.[1] Trituration with ether/hexane or careful chromatography is required.[1]

DOT Diagram: Synthetic Pathways

Figure 2: Dual synthetic pathways for accessing the scaffold.[1]

Metabolic Stability & Optimization

When deploying this scaffold, researchers must account for two primary metabolic liabilities:

-

O-Dealkylation: The methylene bridge (-CH2-) adjacent to the oxygen is susceptible to CYP450-mediated oxidation, leading to hemiacetal formation and subsequent cleavage into the phenol and pyridine-3-carboxaldehyde.[1]

-

Mitigation: Introduce steric bulk (e.g., methyl groups) on the phenyl ring ortho to the ether linkage to sterically hinder CYP access.[1]

-

-

N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide.[1]

-

Mitigation: While N-oxides can be active metabolites, they are often more polar and rapidly excreted.[1] If N-oxidation is a clearance issue, consider substituting the pyridine ring (e.g., with a fluorine at the 2-position) to reduce electron density on the nitrogen, though this also reduces basicity/solubility.[1]

-

References

-

Development of a Potent and Selective G2A (GPR132) Agonist. Source: Journal of Medicinal Chemistry (2013).[1] Context: Discovery of T-10418 using the 3-(pyridin-3-ylmethoxy)benzoyl scaffold.[1][2]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene... as inhibitors of Keap1-Nrf2. Source: European Journal of Medicinal Chemistry (2022).[1] Context: Use of 3-(chloromethyl)pyridine in the synthesis of O-linked inhibitors.[1]

-

Design, Synthesis, and Antitumor Activity Evaluation of... Potent PD-1/PD-L1 Inhibitors. Source: Journal of Medicinal Chemistry (2023).[1] Context: Application of the scaffold in constructing macrocyclic and linear PD-1 inhibitors.[1]

-

Novel benzimidamides compounds comprising an oxaborinin ring (KLK-5 Inhibitors). Source: WO2019234075A1 (Patent).[1] Context: Mitsunobu synthesis protocol for 3-(phenoxymethyl)pyridine derivatives.[1]

Sources

Methodological & Application

synthesis of 3-(phenoxymethyl)pyridine via Williamson ether synthesis

Application Note: Scalable Synthesis of 3-(Phenoxymethyl)pyridine via Williamson Ether Synthesis

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 3-(phenoxymethyl)pyridine (CAS: 19714-04-6) represents a classic yet nuanced application of the Williamson ether synthesis. While the reaction appears straightforward, the amphoteric nature of the pyridine ring and the stability of the starting materials require specific handling to ensure high yield and purity without chromatographic separation.

Core Challenges:

-

Reagent Stability: The electrophile, 3-(chloromethyl)pyridine, is unstable as a free base (prone to self-polymerization) and is commercially supplied as the hydrochloride salt.

-

Chemoselectivity: Minimizing N-alkylation of the pyridine ring (which yields pyridinium salts) versus the desired O-alkylation of the phenol.

-

Purification Efficiency: Avoiding silica gel chromatography by exploiting the basicity of the pyridine nitrogen.

Retrosynthetic Logic

The most efficient disconnection relies on the nucleophilic attack of a phenoxide ion on the benzylic-like carbon of the pyridine derivative.

Figure 1: Retrosynthetic analysis showing the convergent assembly of the ether linkage.

Part 2: Detailed Experimental Protocol

Safety Warning: 3-(Chloromethyl)pyridine is a potent vesicant and lachrymator. Handle only in a fume hood. Phenol is corrosive and toxic.[1]

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role | Critical Note |

| Phenol | 1.0 | Nucleophile | Solid phenol is preferred over liquid (water content). |

| 3-(Chloromethyl)pyridine HCl | 1.1 | Electrophile | Do not free-base beforehand. Use directly as salt. |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Anhydrous, granular. Excess required to neutralize HCl salt. |

| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst (in situ conversion to iodide). |

| Acetonitrile (MeCN) | [0.2 M] | Solvent | Polar aprotic; promotes SN2. Acetone is a viable alternative. |

Step-by-Step Methodology

1. Nucleophile Activation

-

To a dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Phenol (1.0 equiv) and Acetonitrile (10 mL per gram of phenol).

-

Add Potassium Carbonate (3.0 equiv) in a single portion.

-

Expert Insight: Stir at room temperature for 15–30 minutes. This pre-stirring period allows the formation of the potassium phenoxide species, visible as a slight color change or thickening of the suspension.

2. Electrophile Addition (The "Salt-Dump" Method)

-

Add Potassium Iodide (0.1 equiv) to the mixture.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 equiv) directly to the stirring suspension as a solid.

-

Mechanism:[1][3][6] The excess K₂CO₃ immediately neutralizes the HCl, generating the free base in situ. This prevents the polymerization that occurs if you try to isolate the free base 3-(chloromethyl)pyridine separately.

3. Reaction

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80–82°C) for 4–6 hours.

-

Monitoring: Check by TLC (SiO₂; 30% EtOAc in Hexanes). The phenol spot (Rf ~0.4) should disappear; the product will appear as a UV-active spot (Rf ~0.3, stains with Dragendorff reagent due to pyridine).

4. Workup: The "Self-Validating" Purification

-

Filtration: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) through a fritted glass funnel or Celite pad. Rinse the cake with EtOAc.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain a semi-solid residue.

-

Acid-Base Extraction (Crucial Step):

-

Dissolve residue in Ethyl Acetate (EtOAc) .

-

Wash organic layer with 1M NaOH (2x). Logic: This removes unreacted phenol (as sodium phenoxide) into the aqueous layer.

-

Extract the organic layer with 1M HCl (3x). Logic: The pyridine product is protonated and moves to the aqueous phase. Neutral impurities (non-basic side products) stay in the EtOAc.

-

Basification: Take the acidic aqueous extracts, cool in an ice bath, and basify to pH >10 using 6M NaOH or solid K₂CO₃. The product will oil out as a free base.

-

Final Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) (3x).

-

Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

-

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the reaction mechanism and the critical purification logic that separates this protocol from generic ether syntheses.

Figure 2: Reaction workflow emphasizing the acid-base extraction logic for high-purity isolation.

Part 4: Quality Control & Validation

Expected Physical Properties:

-

Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing at -20°C).

-

Yield: Typical isolated yields range from 75% to 85%.

NMR Validation (CDCl₃, 400 MHz): To validate the structure, look for the diagnostic singlet of the methylene linker and the distinct pyridine splitting pattern.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyridine C2-H | 8.65 – 8.70 | Singlet (br) | 1H | Alpha to Nitrogen |

| Pyridine C6-H | 8.55 – 8.60 | Doublet (d) | 1H | Alpha to Nitrogen |

| Pyridine C4-H | 7.75 – 7.80 | Doublet (d) | 1H | Gamma position |

| Pyridine C5-H | 7.30 – 7.35 | DD or Multiplet | 1H | Beta position |

| Phenyl Protons | 7.25 – 6.95 | Multiplet | 5H | Aromatic Ring |

| Ether Linker (-CH₂-) | 5.10 – 5.15 | Singlet | 2H | Diagnostic Peak |

Troubleshooting:

-

Issue: Low Yield. Cause: Moisture in the solvent or old K₂CO₃. Fix: Use anhydrous MeCN and freshly ground base.

-

Issue: Product is colored (brown). Cause: Oxidation of pyridine ring or trace iodine. Fix: Wash the final DCM layer with dilute sodium thiosulfate solution.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

General Protocol for Pyridine Ether Synthesis

- BenchChem.

-

Physical Data & CAS Verification

- PubChem. 3-(Phenoxymethyl)pyridine (Compound Summary).

-

[Link] (Note: Link directs to structural isomer/analog for data verification; specific CAS 19714-04-6 verified via ChemSpider/SciFinder logic in text).

Sources

Application Note: Synthesis of 3-(Phenoxymethyl)pyridine via Williamson Etherification

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Content Focus: Mechanistic rationale, condition optimization, and validated protocols for the

Introduction & Mechanistic Rationale

The synthesis of 3-(phenoxymethyl)pyridine (CAS: 69966-49-0) relies on a classic Williamson ether synthesis, coupling phenol with 3-(chloromethyl)pyridine hydrochloride[1]. The pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, and the chloromethyl group serves as a highly effective electrophilic site for nucleophilic substitution[2].

As a Senior Application Scientist, I must emphasize that the success of this reaction hinges on understanding the causality of the reagent states . 3-(Chloromethyl)pyridine is supplied as a hydrochloride salt to prevent spontaneous self-alkylation (polymerization) of the free base. Therefore, the reaction environment must serve a dual purpose:

-

Deprotonation of the Nucleophile: Converting phenol into the highly nucleophilic phenoxide anion.

-

Neutralization of the Electrophile: Liberating the 3-picolyl chloride free base in situ so it can undergo the

attack.

Because the starting material is a salt, more than 2.0 equivalents of base are strictly required[2]. Furthermore, the order of addition is critical. If the electrophile is neutralized before the phenoxide is fully generated, the 3-picolyl chloride free base will undergo intermolecular self-condensation. By pre-forming the phenoxide, the nucleophile is ready to immediately attack the electrophile upon its neutralization, effectively outcompeting side reactions.

Mechanistic Logic Diagram

Figure 1: Logical relationship and causality in the Williamson etherification of 3-picolyl chloride HCl.

Condition Optimization & Quantitative Data

The choice of base and solvent dictates the reaction kinetics and the purity of the final 3-(phenoxymethyl)pyridine product. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required because they solvate the counter-cations (e.g.,

Below is a comparative data summary for optimizing this specific

| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observations |

| NaH (2.2 eq) | DMF | 0 → RT | 2 - 4 | 85 - 92% | Irreversible deprotonation. Extremely fast reaction. Requires inert atmosphere and careful quenching[2]. |

| K₂CO₃ (2.5 eq) | DMF | 60 - 80 | 6 - 8 | 78 - 85% | Milder, safer alternative. Requires heating due to lower basicity and heterogeneous nature of the base. |

| Cs₂CO₃ (2.2 eq) | Acetonitrile | 60 | 4 - 6 | 88 - 90% | "Cesium effect" enhances nucleophilicity of phenoxide. Excellent yield but higher reagent cost. |

| NaOH (3.0 eq) | Water/DCM | RT | 12 - 16 | 60 - 70% | Biphasic system requiring a Phase Transfer Catalyst (PTC) like TBAB. Prone to hydrolysis of the alkyl chloride. |

Recommendation: For standard laboratory scale, K₂CO₃ in DMF offers the best balance of safety, cost, and yield. For moisture-sensitive or sterically hindered phenol derivatives, NaH in DMF is superior.

Standard Operating Procedure (SOP)

This protocol utilizes Potassium Carbonate (

Materials Required

-

Phenol (1.0 eq, 9.41 mmol, 885 mg)

-

3-(Chloromethyl)pyridine hydrochloride (1.1 eq, 10.35 mmol, 1.70 g)[2]

-

Potassium carbonate, anhydrous (2.5 eq, 23.5 mmol, 3.25 g)

-

Anhydrous N,N-Dimethylformamide (DMF) (15 mL)[2]

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

-

Nucleophile Generation: Dissolve Phenol (885 mg) in 10 mL of anhydrous DMF. Add

(3.25 g) portion-wise at room temperature. Stir the suspension vigorously for 30–45 minutes. Insight: This pre-stirring is critical to generate the phenoxide anion fully before introducing the electrophile. -

Electrophile Addition: In a separate vial, suspend 3-(chloromethyl)pyridine hydrochloride (1.70 g) in 5 mL of DMF. Add this suspension dropwise to the reaction mixture over 10 minutes. Insight: Dropwise addition prevents a sudden spike in local concentration of the free base, minimizing self-polymerization.

-

Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath. Stir for 6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS until the phenol is consumed[2].

-

Quenching & Workup: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into 50 mL of ice-cold distilled water[2]. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with 5% aqueous LiCl solution (

mL) to remove residual DMF, followed by brine (20 mL). -

Drying & Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford pure 3-(phenoxymethyl)pyridine.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 3-(phenoxymethyl)pyridine.

Safety & Troubleshooting

-

Toxicity & Handling: 3-(Chloromethyl)pyridine hydrochloride is a corrosive and toxic alkylating agent[2]. It can cause severe skin burns and allergic skin reactions. Always handle inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, goggles).

-

Base Reactivity: If substituting

with Sodium Hydride (NaH), remember that NaH is highly pyrophoric and releases flammable hydrogen gas upon reaction with phenol or water[2]. Ensure strict anhydrous conditions. -

Troubleshooting Low Yields: If the primary impurity is a dark, insoluble polymeric material, the 3-picolyl chloride is self-condensing. To fix this, increase the pre-stir time of the phenol/base mixture to ensure complete phenoxide formation, and reduce the addition rate of the alkyl halide.

References

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)

- 3-苯氧基甲基-吡啶- CAS号69966-49-0 (3-(phenoxymethyl)pyridine)

- 3-(Phenoxymethyl)

Sources

Application Note: Strategic Synthesis of 3-(Phenoxymethyl)pyridine from 3-Pyridinemethanol

[label="C Spectrum\n#FBBC05", fillcolor="#FBBC0

Finalizing Application Note

I'm now putting the finishing touches on the Application Note. I've decided on the title, defined the audience, and created a checklist to ensure editorial control, including cited causality and verified links. I'm focusing on summarizing quantitative data, while ensuring detailed methodologies and diagrams are included. I've also implemented the diagrams with descriptive captions, and ensured they adhere to the specified palette, contrast, and maximum width.

Refining the Workflow

I'm now revising the workflow diagram, concentrating on the Mitsunobu reaction steps. I'm focusing on the reaction between DIAD and triphenylphosphine and the resulting betaine formation. I've considered that the reaction conditions must be validated and ensure that the process diagram highlights the key elements of the workflow. I'm now fine-tuning the caption and the color scheme.

Validating Chemical Shifts

My attention is now on validating the chemical shifts. The disappearance of the hydroxyl peak and the characteristic -CH2-O- singlet at approximately 5.1 ppm in 1H NMR are important. I'm also now looking for the pyridine H2, ortho to N and CH2, that will appear as a distinct singlet or doublet downfield, around 8.6 ppm. Additionally, I am formulating citations based on 1. synthetic approaches to chrom.

Verifying URLs

I'm now prioritizing the use of provided URLs, ensuring that I use only the exact links from the grounding tool. I'm focusing on validating these sources, including an ACS paper and a patent document, for their relevance to the synthetic approach. I am currently working to locate and cite the required information for the application note.

Structuring the Application Note

I'm now structuring the Application Note content, beginning with an executive summary that clearly states its purpose. I've outlined the strategic rationale, highlighting the significance of the 3-(phenoxymethyl)pyridine scaffold. I'm now developing a comparative table that contrasts the Mitsunobu and Williamson etherification methods. I am also currently working to formulate the synthetic methods for both discovery and process scale.

Comparing Reaction Methodologies

I'm now putting together a comparative table that contrasts the Mitsunobu and Williamson etherification methods. I'm focusing on highlighting the distinct advantages and disadvantages of each method for the synthesis of the 3-(phenoxymethyl)pyridine scaffold. I am making sure the table clearly communicates the key differences in reagent requirements, reaction conditions, and expected yields. I've also begun to formulate the synthetic methods for both discovery and process scale.

Analyzing Reaction Parameters

I'm now analyzing the reaction parameters, specifically the reaction conditions for the Williamson ether synthesis. I'm focusing on the phenol activation with base, which is important for the SN2 reaction. I've also begun to formulate the synthetic methods for discovery and process scale. I am currently focusing on the 1H NMR, and the required citation of the reaction.

Refining Syntheses

I'm now refining the synthetic methods, focusing on the discovery and process scales. I'm prioritizing the inclusion of practical insights gained from experience. Specifically, I'm thinking about Mitsunobu's stubborn triphenylphosphine oxide (OPPh3) removal, and how using a polymer-supported PPh3 or specific trituration might help. For Williamson's method, I'm noting the unstable intermediate and its required storage. I'm focusing on validating the provided URLs to cite my work.

Integrating Citations

I'm now integrating citations, referencing both a patent on Gpr119 agonists and a thesis on the Mitsunobu reaction to support the etherification of 3-pyridinemethanol. I'm focusing on highlighting the Mitsunobu reaction's mildness and utility in drug discovery. I've also begun to implement a "Self-Validation Checkpoints" section within each described protocol. I am planning the parameters for the table.

Summarizing Method Comparison

I'm now putting the finishing touches on the Application Note, focusing on the comparative table and summary. I've successfully compared Mitsunobu and Williamson methods. I am now providing key risk considerations and quantitative data, covering yield, atom economy, reaction time, and purification requirements. I've identified the ideal applications for each method: discovery synthesis for Mitsunobu, and scale-up/process chemistry for Williamson.

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Scalable Protocols, and Self-Validating Analytics

Executive Summary & Strategic Rationale

The 3-(phenoxymethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, CNS-active agents, and metabolic modulators (such as GPR119 receptor agonists) [2.2]. The synthesis of this ether linkage from 3-pyridinemethanol and phenol requires strategic selection of reaction conditions based on the project phase.

-

The Mitsunobu Etherification: Ideal for discovery-phase library synthesis due to its mild, one-pot nature and high functional group tolerance[1].

-

The Williamson Ether Synthesis: The method of choice for process chemistry and scale-up, offering superior atom economy and avoiding the notorious purification bottlenecks associated with phosphine oxide byproducts.

Comparative Process Analytics

To guide synthetic planning, the quantitative and operational metrics of both methodologies are summarized below.

| Parameter | Method A: Mitsunobu Reaction | Method B: Williamson Synthesis |

| Ideal Application | Drug Discovery / Analog Generation | Process Scale-up / Kilo-Lab |

| Typical Yield | 65–85% | 75–90% (Over 2 steps) |

| Atom Economy | Low (Generates stoichiometric OPPh₃) | High (Generates SO₂, HCl, KCl) |

| Reaction Time | 2–4 hours | 12–16 hours |

| Purification | Column chromatography mandatory | Acid/Base extraction, Crystallization |

| Key Operational Risk | OPPh₃ co-elution during purification | Vesicant nature of intermediate |

Method A: Mitsunobu Etherification (Discovery Scale)

Mechanistic Causality

The Mitsunobu reaction couples primary alcohols with acidic pronucleophiles (like phenols, pKa ~10) under strictly neutral, mild conditions[2]. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a reactive betaine intermediate. We utilize DIAD over DEAD because it is a liquid, easier to handle, and presents a slightly lower explosion hazard. The betaine activates the 3-pyridinemethanol into a phosphonium intermediate, turning the hydroxyl into an excellent leaving group for subsequent Sₙ2 displacement by the phenoxide ion.

Workflow and mechanism of the Mitsunobu etherification of 3-pyridinemethanol.

Step-by-Step Protocol

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-pyridinemethanol (1.0 equiv, 10 mmol) and phenol (1.05 equiv, 10.5 mmol) in anhydrous THF (0.2 M).

-

Phosphine Addition: Add triphenylphosphine (1.2 equiv, 12 mmol). Stir until completely dissolved.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent betaine formation is highly exothermic; cooling prevents side reactions and reagent degradation.

-

Activation: Add DIAD (1.2 equiv, 12 mmol) dropwise over 15 minutes. A yellow color may appear and fade as the betaine is consumed.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Workup: Quench with water (5 mL). Concentrate the mixture in vacuo.

-

Purification (Pro-Tip): To remove the bulk of triphenylphosphine oxide (OPPh₃), triturate the crude residue in cold diethyl ether/hexane (1:1). Filter off the precipitated OPPh₃. Purify the concentrated filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Analytics

-

TLC: 3-pyridinemethanol is highly polar (Rf ~0.1 in 1:1 Hexane/EtOAc). The product ether will elute much faster (Rf ~0.5). Both are strongly UV active (254 nm).

-

LC-MS: Look for the disappearance of the starting material and the appearance of the product mass: [M+H]⁺ = 186.1 m/z.

-

¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the broad -OH peak and the presence of a sharp singlet at ~5.1 ppm, corresponding to the newly formed -CH₂-O- ether linkage.

Method B: Williamson Ether Synthesis (Process Scale)

Mechanistic Causality

For multi-gram or kilogram scale, chromatography is economically unviable. The Williamson ether synthesis circumvents this by using inexpensive reagents (SOCl₂ and K₂CO₃). Crucial Safety Insight: The intermediate 3-(chloromethyl)pyridine free base is highly unstable and a severe vesicant. It must be isolated and stored strictly as the hydrochloride salt, which is stable and safe to handle. The salt is neutralized in situ during the etherification step.

Two-step Williamson ether synthesis via 3-(chloromethyl)pyridine intermediate.

Step-by-Step Protocol

Step 1: Chlorination

-

Dissolve 3-pyridinemethanol (1.0 equiv, 50 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.5 equiv, 75 mmol) dropwise. Causality: Dropwise addition controls the evolution of SO₂ and HCl gases.

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture in vacuo to dryness to yield 3-(chloromethyl)pyridine hydrochloride as a white/off-white solid. Use immediately in the next step.

Step 2: Etherification

-

In a separate flask, dissolve phenol (1.0 equiv, 50 mmol) in anhydrous DMF (100 mL).

-

Add anhydrous K₂CO₃ (3.0 equiv, 150 mmol). Causality: Excess base is required because 1 equivalent is consumed simply neutralizing the hydrochloride salt of the pyridine intermediate.

-

Add the 3-(chloromethyl)pyridine hydrochloride (1.0 equiv) to the suspension.

-

Heat the mixture to 80 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (5 x 100 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate. The product can be advanced crude or purified via vacuum distillation.

Self-Validating Analytics

-

Intermediate Check: The HCl salt of 3-(chloromethyl)pyridine will show a distinct downfield shift in the ¹H NMR for the -CH₂- group (~4.8 ppm) compared to the starting alcohol, and the pyridine protons will be significantly deshielded due to protonation.

-

Final Product Purity: The absence of DMF is critical for biological assays. Ensure the ¹H NMR shows no peaks at 2.88, 2.96, or 8.02 ppm (characteristic DMF signals).

References

-

Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. (Details the Mitsunobu reaction of tetrahydro-3-pyridinemethanols and phenol derivatives). URL:[Link][1]

-

WO2009141238A1 - Gpr119 receptor agonists. Google Patents. (Provides foundational protocols for the Mitsunobu alkylation of phenols using 3-pyridinemethanol and DIAD/DEAD). URL:[3]

-

New Directions in the Mitsunobu Reaction. Nottingham ePrints. (Mechanistic insights into the activation of pyridinemethanol derivatives). URL:[Link][2]

Sources

Mitsunobu reaction conditions for 3-(phenoxymethyl)pyridine synthesis

Application Note: High-Efficiency Synthesis of 3-(Phenoxymethyl)pyridine via Mitsunobu Coupling

Part 1: Executive Summary

This guide details the optimized protocol for the synthesis of 3-(phenoxymethyl)pyridine using the Mitsunobu reaction. While the Mitsunobu reaction is a staple in medicinal chemistry for constructing ether linkages, the incorporation of basic heteroaromatics (pyridines) introduces specific challenges regarding purification and side-reaction management.

Key Technical Insight: The basicity of the pyridine nitrogen (

Part 2: Strategic Analysis & Mechanism

Mechanistic Pathway

The reaction couples 3-pyridinemethanol (alcohol) and phenol (pronucleophile) using triphenylphosphine (

-

Activation:

attacks DIAD to form the Morrison-Brunn-Huisgen betaine. -

Deprotonation: The betaine deprotonates the phenol (

). Note: Phenol is sufficiently acidic to protonate the betaine without requiring specialized reagents like ADDP, provided the phenol is not heavily electron-rich. -

Alkoxyphosphonium Formation: The alcohol attacks the phosphonium center.

-

Substitution (

): The phenoxide attacks the activated carbon of the alcohol, displacing TPPO and forming the ether.

Critical Design Parameters

| Parameter | Recommendation | Rationale |

| Reagent Choice | DIAD over DEAD | DIAD is thermally more stable and less shock-sensitive than DEAD, offering a better safety profile for scale-up. |

| Solvent | Anhydrous THF | Provides optimal solubility for the betaine intermediate. DCM is a viable alternative but often results in slower kinetics. |

| Stoichiometry | 1.2 - 1.5 eq. | Excess |

| Temperature | 0°C | Addition at 0°C prevents thermal decomposition of the betaine; reaction at RT ensures completion. |

Part 3: Detailed Experimental Protocol

Materials

-

Substrate A: 3-Pyridinemethanol (1.0 equiv, 10 mmol, 1.09 g)

-

Substrate B: Phenol (1.0 equiv, 10 mmol, 0.94 g)

-

Reagent A: Triphenylphosphine (

) (1.5 equiv, 15 mmol, 3.93 g) -

Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol, 3.03 g/2.95 mL)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL, 0.2 M concentration)

Step-by-Step Procedure

Phase 1: Reaction Assembly (Inert Atmosphere)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Dissolution: Charge the flask with 3-pyridinemethanol , Phenol , and

. Add anhydrous THF (50 mL). Stir until a clear solution is obtained.-

Expert Note: Pre-mixing the alcohol and phenol with phosphine (Method B) is generally preferred over pre-forming the betaine (Method A) for primary alcohols, as it minimizes side reactions like azodicarboxylate alkylation.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

Phase 2: Reagent Addition 4. Addition: Add DIAD dropwise via syringe or addition funnel over 15–20 minutes.

- Visual Cue: The solution will turn yellow/orange. The color should fade slightly as the reaction proceeds, but a yellow tint usually persists.

- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–16 hours.

- Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of 3-pyridinemethanol is the primary endpoint.

Phase 3: Workup (The Acid-Base Purification Strategy) Standard Mitsunobu workups rely on silica filtration or precipitation. Because our product is a basic pyridine, we use chemical extraction.

-

Concentration: Remove THF under reduced pressure (rotary evaporator).

-

Solubilization: Dissolve the oily residue in Ethyl Acetate (EtOAc, 100 mL).

-

Acid Extraction (Targeting Product): Extract the organic layer with 1M HCl (3 x 30 mL).

-

Washing: Combine the acidic aqueous layers. Wash with fresh EtOAc (2 x 20 mL) to remove entrained TPPO. Discard the organic washes.

-

Basification: Cool the aqueous layer to 0°C. Slowly basify with 6M NaOH or saturated

until pH > 10.-

Visual Cue: The solution will become cloudy/milky as the free base product precipitates/oils out.

-

-

Final Extraction: Extract the basic aqueous mixture with DCM or EtOAc (3 x 40 mL).

-

Drying: Dry the combined organic layers over

, filter, and concentrate.

Phase 4: Isolation 13. Result: The resulting oil is typically >95% pure. If necessary, flash chromatography (DCM/MeOH 95:5) can be used for final polishing, but the bulk of TPPO is removed via the extraction.

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway[1]

Caption: The catalytic cycle showing the activation of the alcohol and subsequent SN2 displacement by the phenoxide.

Figure 2: Acid-Base Purification Workflow

Caption: Strategic separation of basic pyridine product from neutral Mitsunobu byproducts.

Part 5: Troubleshooting & Optimization

Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Difficult Substrates) | Notes |

| Reagent | Use ADDP if the phenol has | ||

| Solvent | THF | Toluene | Toluene can precipitate TPPO upon cooling, aiding physical removal before extraction. |

| Order | Add DIAD last | Pre-mix | Pre-mixing (Method A) is useful for secondary alcohols but less critical here. |

Common Failure Modes

-

No Reaction: Usually due to wet solvent. The betaine is hydrolyzed by water faster than it reacts with the alcohol. Solution: Distill THF or use molecular sieves.

-

Alkylation of Hydrazine: If the phenol is too weak (

), the betaine may alkylate the hydrazine nitrogen instead of the phenol oxygen. Solution: Switch to ADDP or TMAD. -

Incomplete Conversion: Pyridine nitrogen might coordinate to the phosphonium intermediate, slowing kinetics. Solution: Increase temperature to 40°C after initial mixing or use 2.0 equivalents of reagents.

Part 6: References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal. Link

-

Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3). A Versatile System for Mitsunobu Reaction. Tetrahedron Letters. Link

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

reagents for O-alkylation of phenol with 3-picolyl chloride

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The installation of a 3-picolyl (3-pyridylmethyl) group onto a phenolic hydroxyl is a high-value transformation in medicinal chemistry. This moiety often serves as a bioisostere for benzyl groups, improving aqueous solubility (via protonation of the pyridine nitrogen) and altering metabolic susceptibility (CYP450 interactions).

However, this reaction presents a specific challenge often overlooked in standard alkylation guides: the instability of the electrophile. 3-Picolyl chloride is commercially supplied as a hydrochloride salt because the free base is prone to rapid self-polymerization (intermolecular N-alkylation).

Key Technical Directive: Successful O-alkylation requires the in situ generation of the free base electrophile in the presence of the phenoxide nucleophile. Pre-freebasing the reagent is a critical error that leads to tar formation and low yields.

Part 2: Reagent Selection & Mechanistic Insight

The Electrophile: 3-Picolyl Chloride Hydrochloride

-

State: Hygroscopic solid.[1]

-

Stability: Stable as HCl salt; unstable as free base.

-

Reactivity: The pyridine ring is electron-withdrawing, making the benzylic (picolylic) position highly electrophilic, comparable to 4-nitrobenzyl chloride.

-

Catalysis: The reaction rate is significantly enhanced by iodide sources (Finkelstein reaction), converting the chloride to the more reactive iodide in situ.

Base Selection Matrix

The choice of base dictates the solvent system and reaction kinetics.

| Base | Solvent System | Kinetic Profile | Use Case |

| Acetonitrile ( | Fastest. The "Cesium Effect" increases phenoxide nucleophilicity due to weak ion pairing. | High-value substrates; sterically hindered phenols. | |

| DMF or Acetone | Standard. Reliable, cost-effective, scalable. | General synthesis; gram-to-kilogram scale. | |

| Toluene/Water or DCM/Water | Variable. Requires Phase Transfer Catalyst (PTC). | Green chemistry; industrial scale; cost-sensitive projects.[2] | |

| DMF or THF | Aggressive. Irreversible deprotonation. | Weakly acidic phenols; substrates requiring low temp. |

Mechanistic Pathway

The reaction follows a standard

-

The phenolic proton (

). -

The pyridinium proton (

).

Stoichiometry Rule: You need at least 2.5 to 3.0 equivalents of base relative to the phenol if using 1.2 equivalents of the picolyl chloride hydrochloride.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (Cesium/Potassium Carbonate)

Recommended for medicinal chemistry scale (10 mg - 10 g).

Reagents:

-

Phenol substrate (1.0 equiv)

-

3-Picolyl chloride hydrochloride (1.2 – 1.5 equiv)

-

Cesium Carbonate (

) (3.0 equiv) [Alternative: -

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: Acetonitrile (anhydrous) or DMF.

Step-by-Step Protocol:

-